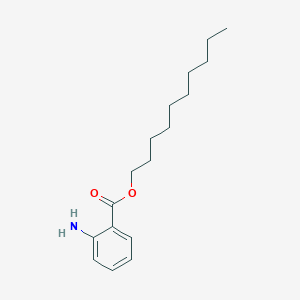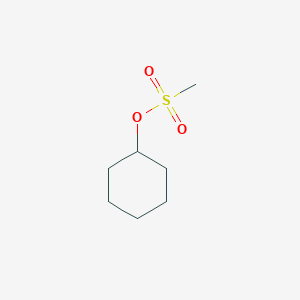![molecular formula C12H7ClN2 B100858 2-Chlorobenzo[c]cinnoline CAS No. 18591-94-1](/img/structure/B100858.png)
2-Chlorobenzo[c]cinnoline
Vue d'ensemble
Description
2-Chlorobenzo[c]cinnoline is a derivative of Benzo[c]cinnoline . Benzo[c]cinnoline is a tricyclic organic compound with the formula C12H8N2 . It is formally derived by oxidative dehydrogenation of 2,2’-diaminobiphenyl .
Synthesis Analysis
The synthesis of cinnoline derivatives has been reported to be carried out using metal-catalyzed C-C and C-N bond formation reactions . In a specific study, 2-Chlorobenzo[c]cinnoline was found to yield 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline on reaction with lithium dimethylamide .Molecular Structure Analysis
The molecular structure of 2-Chlorobenzo[c]cinnoline is similar to that of Benzo[c]cinnoline, which is an aromatic heterocyclic compound with the formula C12H8N2 . It is a tricyclic compound where two nitrogen atoms are part of the six-membered ring .Chemical Reactions Analysis
2-Chlorobenzo[c]cinnoline has been found to yield 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline on reaction with lithium dimethylamide . Another study reported a transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Reactions with Lithium Dialkylamide 2-Chlorobenzo[c]cinnoline has been a focus of chemical research, particularly in its reactions with lithium dialkylamide. Studies reveal that it yields products like 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline when reacted with lithium dimethylamide. Interestingly, the products and their ratios vary based on the specific reactants and conditions used, indicating a rich chemistry with potential applications in material science or pharmaceutical synthesis (Lewis & Reiss, 1968), (Lewis, Prager & Ross, 1975).
Aminobenzo[c]cinnolines Formation Investigations into the reactions of chlorobenzo[c]cinnolines with potassium amide in ammonia have demonstrated the formation of aminobenzo[c]cinnolines, a process which involves mixed addition-elimination and elimination-addition mechanisms. This implies the versatility of 2-Chlorobenzo[c]cinnoline in synthesizing a range of compounds, potentially opening doors to new materials and pharmaceuticals (Lewis, Prager & Ross, 1975).
Biological Activity and Medicinal Chemistry
Cinnoline Derivatives The cinnoline nucleus, part of the 2-Chlorobenzo[c]cinnoline structure, is integral in medicinal chemistry. Derivatives of cinnoline have been reported to exhibit a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor properties. This underscores the potential of 2-Chlorobenzo[c]cinnoline in the development of new pharmaceutical agents (Szumilak & Stańczak, 2019).
Development of Kinase Inhibitors 4-(2-Fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have shown promising results as c-Met kinase inhibitors. These compounds, part of broader research involving 2-Chlorobenzo[c]cinnoline, exhibited significant antiproliferative activity against various cancer cell lines. This positions 2-Chlorobenzo[c]cinnoline as a key compound in the exploration of novel cancer treatments (Li et al., 2013).
Orientations Futures
Future research could focus on the development of novel transition-metal-free mediated reactions from simple substrates to obtain the cinnoline framework . Additionally, there is a surge in the significance of designing innovative cinnoline, quinoxalines, and quinazolines derivatives, examining their different properties and potential applications .
Propriétés
IUPAC Name |
2-chlorobenzo[c]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGNTCUCRWUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzo[c]cinnoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



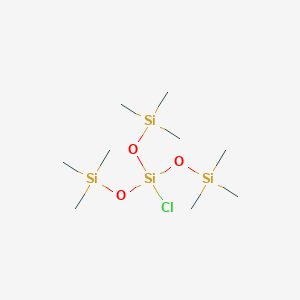
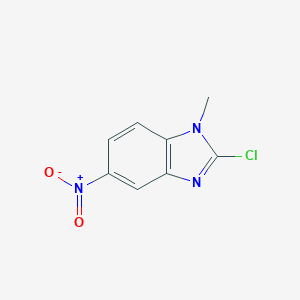
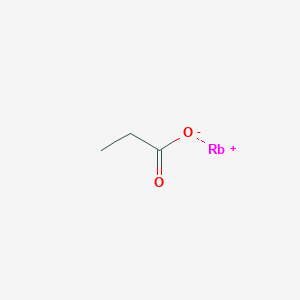




![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
